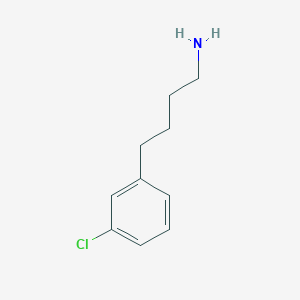
4-(3-Chlorophenyl)butan-1-amine
Vue d'ensemble
Description
“4-(3-Chlorophenyl)butan-1-amine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found21.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-(3-Chlorophenyl)butan-1-amine”. The synthesis of similar compounds often involves reactions with amines3. Please consult a specialized chemical database or a chemist for detailed synthesis procedures.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. However, specific structural information for “4-(3-Chlorophenyl)butan-1-amine” is not available in the sources I found21.Chemical Reactions Analysis
Amines, such as “4-(3-Chlorophenyl)butan-1-amine”, can undergo a variety of chemical reactions, including reactions with acids to form salts and reactions with electrophiles4. However, specific reaction information for this compound is not available in the sources I found54.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more. However, specific physical and chemical properties for “4-(3-Chlorophenyl)butan-1-amine” are not available in the sources I found218.Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
- Versatile Intermediates for Asymmetric Synthesis : The use of N-tert-butanesulfinyl imines, related to the chemical family of 4-(3-Chlorophenyl)butan-1-amine, demonstrates their utility as versatile intermediates in the asymmetric synthesis of amines. These compounds facilitate the production of a wide array of highly enantioenriched amines, showcasing their importance in the development of asymmetric catalytic methods (Ellman, Owens, & Tang, 2002).
Chemical Reactions and Mechanisms
- Kinetics and Mechanisms in Reactions with Alicyclic Amines : The kinetics and mechanisms of reactions involving compounds similar to 4-(3-Chlorophenyl)butan-1-amine, such as the interaction with alicyclic amines, have been extensively studied. These reactions provide valuable insights into the influence of various substituents on reaction rates and mechanisms, further illustrating the compound's role in understanding chemical reactivity (Castro, Leandro, Quesieh, & Santos, 2001).
Applications in Organic Synthesis
- Solution-Phase Derived Library with In-Situ Cellular Bioassay : A study combining solution-phase synthesis with in-situ cellular bioassays employed butan-1-amine, a structural analog of 4-(3-Chlorophenyl)butan-1-amine, to create a minilibrary of compounds. This approach facilitated the rapid screening of amide-forming minilibraries, highlighting the potential of such compounds in medicinal chemistry and drug discovery (Chiang et al., 2009).
Analytical Chemistry Applications
- HPLC Determination in Biological Samples : Research has been conducted on the determination of compounds structurally related to 4-(3-Chlorophenyl)butan-1-amine in biological samples, showcasing the applicability of high-performance liquid chromatography (HPLC) techniques. This not only underscores the compound's relevance in analytical chemistry but also its potential in pharmacokinetic and toxicological studies (Bu Xiu, 2004).
Safety And Hazards
Safety and hazard information for a compound can include its toxicity, flammability, and potential health effects. However, specific safety and hazard information for “4-(3-Chlorophenyl)butan-1-amine” is not available in the sources I found2910.
Orientations Futures
The future directions for a compound can include potential applications, research needs, and more. Unfortunately, I couldn’t find specific information on the future directions of "4-(3-Chlorophenyl)butan-1-amine"21.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please consult a specialized chemical database or a chemist.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4,7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKGJZYCMYNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)butan-1-amine | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2807982.png)
![N-(1-cyano-1-methylethyl)-2-[(4-hydroxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2807984.png)
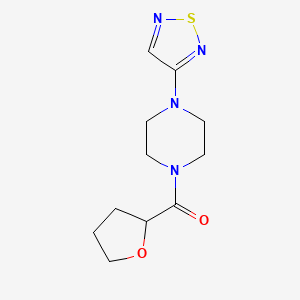
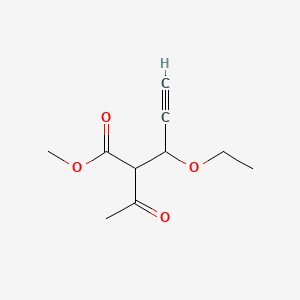
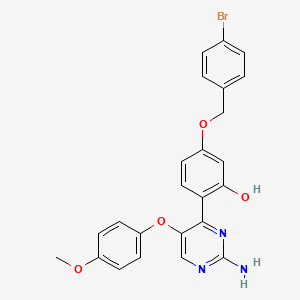
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B2807989.png)
![7-Cyclopentyl-1,3-dimethyl-5-[(3-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807990.png)
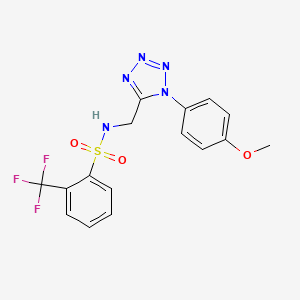
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2807994.png)
![3-[(E)-but-2-enyl]-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2807996.png)
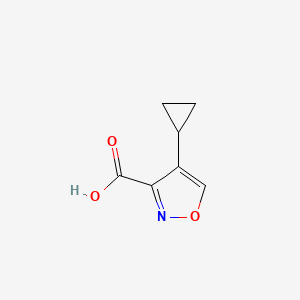
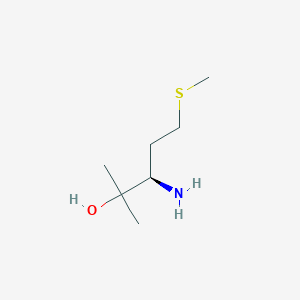
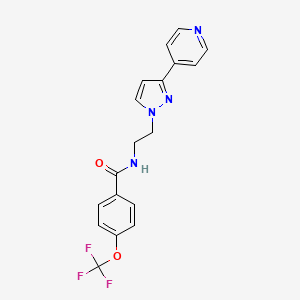
![3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2808000.png)